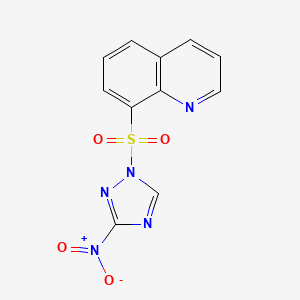
(213C)ethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(213C)ethylphosphonic acid is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a phosphonic acid group attached to an ethyl chain, with a carbon-13 isotope incorporated into its structure. This isotopic labeling makes it particularly useful in research settings, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethylphosphonic acid typically involves the incorporation of carbon-13 into the ethyl group. One common method is the reaction of ethylphosphonic dichloride with a carbon-13 labeled ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are often sourced from suppliers specializing in isotopically labeled compounds to ensure the purity and accuracy of the carbon-13 labeling.
Analyse Des Réactions Chimiques
Types of Reactions
(213C)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ethyl-substituted phosphonic acids.
Applications De Recherche Scientifique
(213C)ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.
Industry: In industrial settings, it can be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which (213C)ethylphosphonic acid exerts its effects is largely dependent on its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in various chemical and biological systems. This allows researchers to gain insights into molecular interactions, reaction mechanisms, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylphosphonic acid: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Methylphosphonic acid: A similar compound with a methyl group instead of an ethyl group, used in different contexts depending on the desired chemical properties.
Propylphosphonic acid: Another related compound with a propyl group, offering different reactivity and applications.
Uniqueness
The primary uniqueness of (213C)ethylphosphonic acid lies in its isotopic labeling with carbon-13 This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular behavior are required
Propriétés
Formule moléculaire |
C2H7O3P |
|---|---|
Poids moléculaire |
111.04 g/mol |
Nom IUPAC |
(213C)ethylphosphonic acid |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
Clé InChI |
GATNOFPXSDHULC-OUBTZVSYSA-N |
SMILES isomérique |
[13CH3]CP(=O)(O)O |
SMILES canonique |
CCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)



